N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Description
N-[5-(4-Fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide is a thiazole-based acetamide derivative with a 4-fluorobenzyl substituent at the 5-position of the thiazole ring and a 3-(trifluoromethyl)phenoxy group linked to the acetamide moiety. This compound is structurally characterized by its trifluoromethyl and fluorobenzyl groups, which are known to enhance metabolic stability and ligand-receptor interactions in medicinal chemistry .
Properties
Molecular Formula |
C19H14F4N2O2S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
InChI |
InChI=1S/C19H14F4N2O2S/c20-14-6-4-12(5-7-14)8-16-10-24-18(28-16)25-17(26)11-27-15-3-1-2-13(9-15)19(21,22)23/h1-7,9-10H,8,11H2,(H,24,25,26) |
InChI Key |
DLZIOTKLKOAGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the thiazole intermediate.
Attachment of the Trifluoromethylphenoxy Group: The final step involves the reaction of the thiazole intermediate with 3-(trifluoromethyl)phenol in the presence of a suitable base to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl and trifluoromethylphenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted benzyl or phenoxy derivatives.
Scientific Research Applications
Structural Overview
The compound features a thiazole ring, a trifluoromethyl group, and a phenoxyacetamide moiety. Its unique structure contributes to its biological activity and potential applications in drug development.
Anticancer Activity
Case Studies and Research Findings:
Recent studies have highlighted the anticancer properties of compounds similar to N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide. For instance:
- A study demonstrated that derivatives containing thiazole rings exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .
- Another investigation focused on oxadiazole derivatives showed promising anticancer activity, suggesting that similar thiazole-containing compounds could also possess effective cytotoxic properties against glioblastoma cells .
Antidiabetic Properties
Research has also explored the potential of thiazole derivatives in managing diabetes. For example:
- In vivo studies using genetically modified Drosophila melanogaster indicated that certain thiazole derivatives significantly lowered glucose levels, suggesting their potential as anti-diabetic agents .
Mechanistic Insights
Biological Mechanisms:
The mechanisms through which this compound exerts its effects may involve:
- Apoptosis Induction: Similar compounds have been shown to induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
- Inhibition of Specific Pathways: The presence of the trifluoromethyl group may enhance the compound's ability to interact with biological targets involved in cancer proliferation and glucose metabolism.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl and trifluoromethylphenoxy groups can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
The 5-position of the thiazole ring is a critical site for modulating bioactivity. Key analogs include:
The 4-fluorobenzyl group in the target compound balances lipophilicity (ClogP ~3.2) and metabolic resistance, making it favorable for CNS-targeting applications .
Modifications in the Acetamide Moiety
The phenoxy-acetamide side chain influences solubility and target binding:
The 3-trifluoromethylphenoxy group in the target compound improves hydrophobic interactions with protein targets, as seen in enzyme inhibition assays .
Pharmacological and Physicochemical Comparisons
Key Findings :
- Fluorine vs. Methoxy : The 4-fluorobenzyl group in the target compound offers superior metabolic stability compared to methoxy derivatives, which are prone to oxidative demethylation .
- Trifluoromethylphenoxy: This group enhances target binding affinity, as observed in diflufenican’s herbicidal efficacy and 7d’s anticancer activity .
- Thiazole vs. Thiadiazole : Thiadiazole analogs (e.g., 7d) exhibit stronger cytotoxicity but lower solubility, highlighting the thiazole core’s balance of potency and drug-like properties .
Biological Activity
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a thiazole ring substituted with a 4-fluorobenzyl group and an acetamide moiety linked to a phenoxy group with a trifluoromethyl substituent. Its chemical formula is C17H15F4N3O2S.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin synthesis. Inhibition of TYR can lead to reduced melanin production, which is beneficial in treating hyperpigmentation disorders .
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation through modulation of signaling pathways associated with cell growth and survival .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Tyrosinase Inhibition : A study evaluated the compound's ability to inhibit TYR, crucial for melanin production. The compound demonstrated competitive inhibition with an IC50 value of 0.18 μM, significantly outperforming traditional inhibitors like kojic acid .
- Anticancer Activity : In vitro studies revealed that the compound induced apoptosis in breast cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death .
- Pharmacokinetics and Safety Profile : Early pharmacokinetic studies indicated favorable absorption and distribution characteristics, although further investigations are needed to fully assess its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
